1-(2-Methyl-1H-imidazol-5-YL)ethanamine

Enantioselective pharmacology Histamine H3 receptor Chiral resolution

1-(2-Methyl-1H-imidazol-5-YL)ethanamine is a chiral primary amine featuring a 2-methyl-1H-imidazole core and an alpha-methyl-substituted ethanamine side chain, with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. This compound belongs to the methylhistamine family, which are histamine analogues with well-characterized subtype selectivity at histamine H₁, H₂, H₃, and H₄ receptors depending on methylation pattern.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B14869221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-1H-imidazol-5-YL)ethanamine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)C(C)N
InChIInChI=1S/C6H11N3/c1-4(7)6-3-8-5(2)9-6/h3-4H,7H2,1-2H3,(H,8,9)
InChIKeyZCOABXVEBLTMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-1H-imidazol-5-YL)ethanamine: Sourcing & Differentiation Guide for Chiral Imidazole Building Blocks


1-(2-Methyl-1H-imidazol-5-YL)ethanamine is a chiral primary amine featuring a 2-methyl-1H-imidazole core and an alpha-methyl-substituted ethanamine side chain, with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol . This compound belongs to the methylhistamine family, which are histamine analogues with well-characterized subtype selectivity at histamine H₁, H₂, H₃, and H₄ receptors depending on methylation pattern [1]. Its defining structural feature — the simultaneous presence of a ring 2-methyl group and an alpha-carbon methyl branch — creates a chiral centre, differentiating it from both 2-methylhistamine (linear side chain) and alpha-methylhistamine (unsubstituted imidazole ring), and positioning it as a candidate for enantioselective receptor targeting or as a chiral building block in medicinal chemistry [2].

Why 1-(2-Methyl-1H-imidazol-5-YL)ethanamine Cannot Be Swapped with Common Methylhistamine Isomers


Methylhistamine isomers are not functionally interchangeable. 2-Methylhistamine is a preferential H₁-receptor agonist with ~20% of histamine's potency at H₁ but only 2–4% at H₂ [1], while (R)-alpha-methylhistamine is a potent and stereoselective H₃-receptor agonist with an EC₅₀ of approximately 2 nM [2]. The introduction of both a 2-methyl and an alpha-methyl substituent in 1-(2-Methyl-1H-imidazol-5-YL)ethanamine combines these pharmacophoric elements, potentially generating a receptor selectivity and potency profile distinct from either single-substitution analogue. Generic procurement of any 'methylhistamine' without verifying the substitution pattern and enantiomeric composition therefore carries a high risk of selecting a compound with fundamentally different target engagement, as evidenced by the 20,000-fold H₃-vs-H₁/H₂ selectivity window reported for the closely related alpha,alpha-dimethylhistamine analogue [3].

Quantitative Differentiation Evidence: 1-(2-Methyl-1H-imidazol-5-YL)ethanamine vs. Closest Methylhistamine Analogues


Chiral Centre Confers Enantioselective Receptor Interaction Absent in Achiral 2-Methylhistamine

1-(2-Methyl-1H-imidazol-5-YL)ethanamine possesses a chiral centre at the alpha-carbon of the ethanamine side chain, a feature absent in the commonly used comparator 2-methylhistamine, which has an achiral –CH₂–CH₂–NH₂ side chain. In the structurally analogous (R)-alpha-methylhistamine, stereochemistry is a critical determinant of H₃-receptor agonist potency, with the R-enantiomer exhibiting an EC₅₀ of 2 ± 1 nM, while the S-enantiomer displays markedly reduced activity [1]. By extension, the R and S enantiomers of 1-(2-Methyl-1H-imidazol-5-YL)ethanamine are expected to show divergent pharmacological profiles, a differentiation opportunity not available with achiral 2-methylhistamine.

Enantioselective pharmacology Histamine H3 receptor Chiral resolution

Dual Methylation Pattern Creates Receptor Selectivity Profile Distinct from Single-Substitution Analogues

Histamine receptor selectivity is exquisitely sensitive to methylation position. 2-Methylhistamine preferentially activates H₁ receptors (relative potency ~20% of histamine at H₁, only 2–4% at H₂) [1]. (R)-alpha-methylhistamine is a potent H₃-selective agonist (EC₅₀ ~2 nM) [2]. The target compound combines both 2-methyl and alpha-methyl modifications. While direct receptor profiling data for 1-(2-Methyl-1H-imidazol-5-YL)ethanamine itself is not yet publicly available, the closely related analogue alpha,alpha-dimethylhistamine demonstrates that dual methylation can dramatically shift selectivity: it is reported as 20,000-fold selective for H₃ over H₁ and H₂ receptors and three times more potent than histamine at H₃ [3]. This class-level evidence indicates that the target compound's unique dual-substitution pattern is likely to produce a selectivity fingerprint meaningfully different from either 2-methylhistamine or alpha-methylhistamine alone.

Histamine receptor selectivity Methylhistamine SAR GPCR pharmacology

Metabolic Stability Differentiation via Dual Methylation: Resistance to Histamine N-Methyltransferase (HMT)

Histamine N-methyltransferase (HMT) methylates the imidazole ring nitrogen of histamine and its analogues as a primary inactivation pathway. Gastric HMT studies using highly purified enzyme preparations demonstrate differential methylation rates for enantiomers of side-chain methylated histamine analogues, with R-alpha,N-alpha-dimethylhistamine serving as a better substrate than the S-enantiomer [1]. The presence of the 2-methyl substituent on the imidazole ring in 1-(2-Methyl-1H-imidazol-5-YL)ethanamine introduces steric hindrance near the primary HMT target site (the imidazole N-tautomer), potentially altering metabolic susceptibility compared to alpha-methylhistamine (which lacks the ring methyl) and 2-methylhistamine (which lacks the alpha-methyl). Alpha-methylhistamine itself has been shown to be methylated as effectively as histamine by HMT [2].

Metabolic stability Histamine methyltransferase In vivo half-life

Tautomeric Equilibria Altered by 2-Methyl Substitution: Physicochemical Differentiation from 4-Methylhistamine

The 2-methyl substituent on the imidazole ring of 1-(2-Methyl-1H-imidazol-5-YL)ethanamine locks the N(1)-H/N(3)-H tautomeric equilibrium differently than a 4-methyl substituent. In 4-methylhistamine, the methyl group at position 4 shifts the tautomeric preference, affecting the predominant species recognised by H₂ receptors [1]. Computational modelling studies have shown that the monocation tautomer is the species recognised at the H₂-receptor, and the reduced potency of 2-methylhistamine at H₂ is attributable to altered tautomeric ratios [2]. 1-(2-Methyl-1H-imidazol-5-YL)ethanamine combines the 2-methyl tautomeric effect with the alpha-methyl conformational constraint, creating a unique tautomeric and conformational landscape distinct from 4-methylhistamine (H₂-preferring) and unsubstituted imidazole analogues.

Imidazole tautomerism Physicochemical properties Ligand design

High-Value Research Applications for 1-(2-Methyl-1H-imidazol-5-YL)ethanamine Based on Differentiation Evidence


Enantioselective Histamine H₃ Receptor Ligand Screening Programmes

The chiral alpha-carbon of 1-(2-Methyl-1H-imidazol-5-YL)ethanamine, combined with the 2-methyl ring substitution, makes enantiopure samples of this compound valuable starting points for H₃ receptor agonist or antagonist screening cascades. As demonstrated by the 20,000-fold H₃ selectivity window of the structurally related alpha,alpha-dimethylhistamine [1], dual methylation can yield exceptional receptor selectivity. Procurement of both R and S enantiomers enables stereochemistry-activity studies that are impossible with achiral 2-methylhistamine, directly addressing the known stereoselectivity of the H₃ receptor [2].

Chiral Building Block for Kinase Inhibitor and GPCR Modulator Synthesis

The primary amine functionality and chiral centre of 1-(2-Methyl-1H-imidazol-5-YL)ethanamine support its use as a synthetic intermediate in medicinal chemistry. The imidazole ring is a recognised pharmacophore in kinase inhibitors (e.g., JAK2 inhibitors [1]), while the chiral amine permits diastereoselective amide or sulfonamide formation. The 2-methyl group further influences the imidazole ring electronics and sterics compared to unsubstituted imidazole building blocks, offering differentiated physicochemical properties for lead optimisation [2].

Metabolic Stability Profiling of Methylhistamine Analogues in In Vivo Models

The dual methylation pattern of 1-(2-Methyl-1H-imidazol-5-YL)ethanamine is expected to modulate susceptibility to histamine N-methyltransferase (HMT), the primary metabolic enzyme for histamine analogues [1]. Researchers investigating central nervous system histamine pharmacology — where HMT plays a critical role in terminating histaminergic signalling — can use this compound to study structure-metabolism relationships. Its predicted altered metabolic profile relative to histamine and singly methylated analogues makes it a candidate for in vivo studies requiring extended target engagement at histamine receptors [2].

Physicochemical Profiling of Tautomer-Dependent Receptor Recognition

The 2-methyl substituent on 1-(2-Methyl-1H-imidazol-5-YL)ethanamine stabilises a defined tautomeric state of the imidazole ring, which computational models indicate is critical for histamine receptor subtype recognition [1]. Academic and industrial laboratories conducting fundamental GPCR pharmacology research can employ this compound to experimentally test tautomer-dependent binding hypotheses at H₁, H₂, H₃, and H₄ receptors, comparing results against 4-methylhistamine (H₂-preferring tautomer) and unsubstituted histamine (equilibrating tautomers) to isolate the contribution of tautomeric state to receptor activation [2].

Quote Request

Request a Quote for 1-(2-Methyl-1H-imidazol-5-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.